3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound characterized by a five-membered triazole ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid functional group and a hydrochloride salt form. Its molecular formula is and it has a molecular weight of approximately 163.56 g/mol. This compound is notable for its unique structural properties that allow it to participate in a variety of
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Controlled conditions such as temperature and pH are crucial for achieving the desired transformations .
Research indicates that 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties. The compound's triazole structure allows it to interact with specific molecular targets in biological systems, potentially modulating enzyme activity and receptor signaling pathways . Additionally, compounds containing triazole rings are known to possess broad-spectrum biological activities, including anticancer and antibacterial effects .
The synthesis of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride can be achieved through various methods:
This compound has diverse applications across various fields:
The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride involves its interaction with specific enzymes and receptors. By binding to these targets, it can modulate their activity and influence various biological effects. The exact pathways depend on the context of its application .
Several compounds share structural similarities with 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 1,2,3-Triazole | 0.67 |
| 1,2,4-Triazole | 0.67 |
| 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid | 0.58 |
| 3-Cyclohexyl-1H-1,2,4-triazol-5-amino | 0.67 |
| Methyl 5-Amino-1,2,4-triazole-3-carboxylate | 0.58 |
The uniqueness of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride lies in its specific substitution pattern on the triazole ring and the presence of the carboxylic acid moiety. This distinct structure imparts unique chemical and biological properties that make it valuable across various scientific fields .
The Chinese patent CN103145632B details a four-step synthesis starting from thiosemicarbazide and monomethyl oxalyl chloride. This method avoids explosive diazotization intermediates by employing:
This route achieves 68–72% overall yield with R = methyl/ethyl/isopropyl/benzyl substituents. Comparative analysis shows significant safety improvements over classical diazo coupling methods.
Rivera et al. demonstrated 75–85% yields for 1,2,4-triazole derivatives using 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt). The protocol involves:
Table 1 compares traditional methodologies: